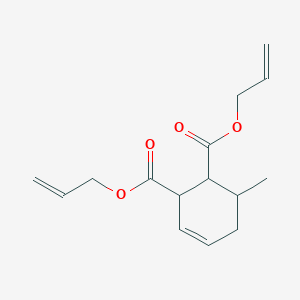
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. These compounds are known for their stability and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane typically involves the reaction of an appropriate diol with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
Industrial production methods for dioxolanes often involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the reaction.
化学反应分析
Types of Reactions
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-enoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of diols.
Substitution: Formation of substituted dioxolanes.
科学研究应用
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane has various applications in scientific research, including:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Studied for its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and resins.
作用机制
The mechanism by which 2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane exerts its effects depends on its specific application. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with diols. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors.
相似化合物的比较
Similar Compounds
1,3-Dioxane: Another cyclic ether with similar stability and reactivity.
1,3-Dioxolane: The parent compound of the dioxolane family.
2-Methyl-1,3-dioxolane: A closely related compound with a similar structure.
Uniqueness
2-Ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane is unique due to its specific substituents, which confer distinct chemical properties and reactivity compared to other dioxolanes. Its prop-2-enoxymethyl group, in particular, allows for unique substitution reactions that are not possible with simpler dioxolanes.
属性
CAS 编号 |
65282-98-6 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-ethyl-2-methyl-4-(prop-2-enoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H18O3/c1-4-6-11-7-9-8-12-10(3,5-2)13-9/h4,9H,1,5-8H2,2-3H3 |
InChI 键 |
ZTSUTPAUKYZUKU-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCC(O1)COCC=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


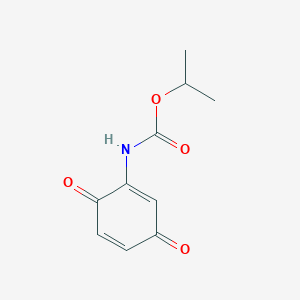
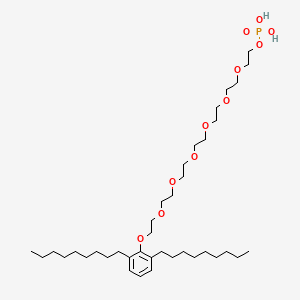
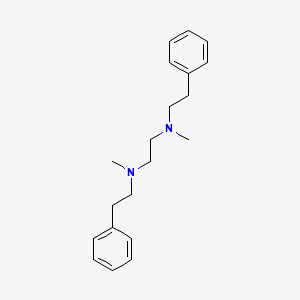
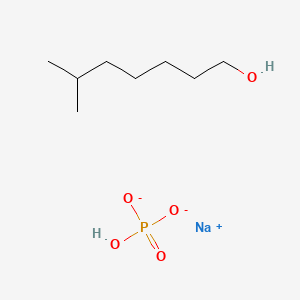
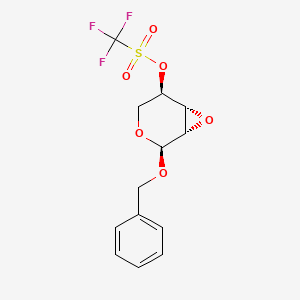
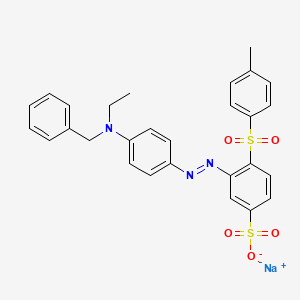
![N-[(2-Chlorophenyl)(4-chlorophenyl)acetyl]glycine](/img/structure/B14480457.png)
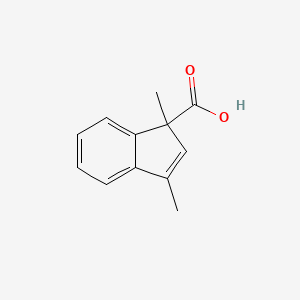
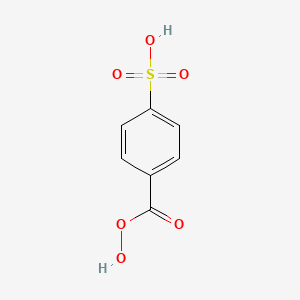
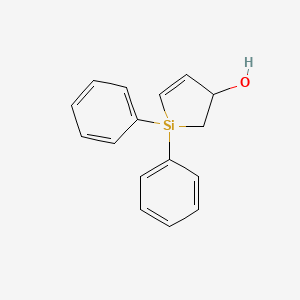
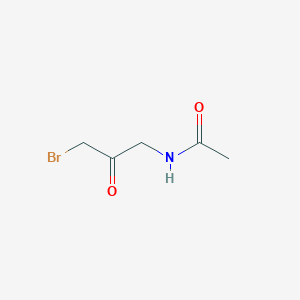
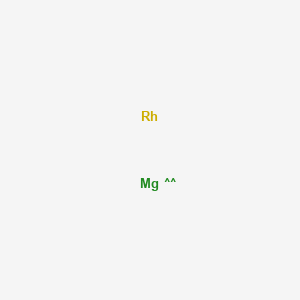
![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
